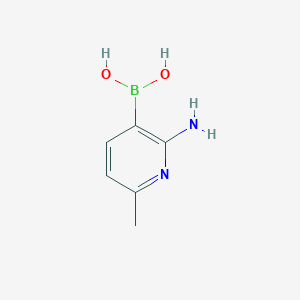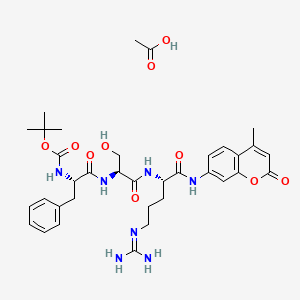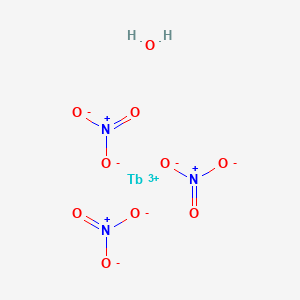
2-Amino-6-methylpyridine-3-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methylpyridine-3-boronic acid, also known as AMPB, is an organic compound that is widely used in scientific research. It is a versatile compound with a wide range of applications, including synthesis methods, scientific research applications, and mechanisms of action.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 2-Amino-6-methylpyridine-3-boronic acid can be achieved through a multistep process involving the conversion of commercially available starting materials to the target compound.
Starting Materials
2-Amino-6-methylpyridine, Boronic acid, Sodium hydroxide, Hydrochloric acid, Methanol, Diethyl ether, Acetic anhydride, Sodium acetate, Sodium borohydride, Hydrogen peroxide, Sodium carbonate
Reaction
Step 1: Protection of the amino group of 2-Amino-6-methylpyridine with acetic anhydride and sodium acetate to form N-acetyl-2-amino-6-methylpyridine, Step 2: Reduction of N-acetyl-2-amino-6-methylpyridine with sodium borohydride to form 2-Amino-6-methylpyridine, Step 3: Conversion of 2-Amino-6-methylpyridine to its boronic acid derivative by reacting with boronic acid in the presence of sodium hydroxide, Step 4: Protection of the boronic acid group with methanol and hydrochloric acid to form methyl ester of 2-Amino-6-methylpyridine-3-boronic acid, Step 5: Oxidation of the methyl ester with hydrogen peroxide in the presence of sodium carbonate to form 2-Amino-6-methylpyridine-3-boronic acid
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methylpyridine-3-boronic acid is widely used in scientific research due to its versatility and wide range of applications. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of various polymers, such as polyamides, polyesters, and polyurethanes. Additionally, it is used in the synthesis of various catalysts, such as palladium-catalyzed Suzuki-Miyaura coupling reactions.
Wirkmechanismus
2-Amino-6-methylpyridine-3-boronic acid acts as a boronic acid and can form a boronate ester with a variety of substrates. This reaction is catalyzed by a base, such as triethylamine, and proceeds through a series of steps, including the formation of a boronate ester and the subsequent hydrolysis of the boronate ester to form the desired product.
Biochemische Und Physiologische Effekte
2-Amino-6-methylpyridine-3-boronic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been shown to have anti-bacterial, anti-fungal, and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-6-methylpyridine-3-boronic acid has several advantages for lab experiments. It is a versatile compound that can be used in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it has several limitations. It is a relatively unstable compound, and must be handled with care. Additionally, it can be toxic and can cause skin irritation.
Zukünftige Richtungen
There are several potential future directions for 2-Amino-6-methylpyridine-3-boronic acid. It could be used in the synthesis of new pharmaceuticals, agrochemicals, and dyes. Additionally, it could be used in the synthesis of new polymers and catalysts. Furthermore, it could be used in the development of new drugs and treatments for various diseases. Finally, it could be used in the development of new diagnostic tests and therapies.
Eigenschaften
IUPAC Name |
(2-amino-6-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUUHZZSEYPSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-6-methylpyridin-3-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)






![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)





